2-Amino-6-Chloropyrazine
Description
Overview of Pyrazine (B50134) Heterocycles in Chemical and Biological Research
Pyrazine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4. mdpi.comnih.gov This structural motif is a cornerstone in medicinal chemistry and materials science. tandfonline.comtandfonline.com Pyrazine derivatives are found in both natural and synthetic compounds and exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. mdpi.comnih.govbenthamdirect.comresearchgate.net The presence of nitrogen atoms in the pyrazine ring allows for hydrogen bonding and other interactions, enhancing the binding affinity of these compounds to biological targets. nih.gov The pyrazine core is a key scaffold in numerous clinically approved drugs, underscoring its importance in drug discovery. nih.govnih.govresearchgate.net
Historical Context of 2-Amino-6-chloropyrazine Research
The study of halogenated pyrazines dates back to the early 20th century. The introduction of halogen substituents like chlorine was a significant development, as their electron-withdrawing nature influences the reactivity of the pyrazine ring. this compound, in particular, has served as a valuable precursor in the synthesis of various biologically active molecules. For instance, it was used as a starting material for early antiviral agents. Initial synthetic methods often involved direct halogenation, which could lead to a mixture of products. Over time, more refined synthetic techniques have been developed to allow for precise functionalization of the pyrazine ring.
Current Research Landscape and Future Directions for this compound
Currently, this compound is a subject of interest primarily as a building block in the synthesis of pharmaceuticals and agrochemicals. ontosight.aiontosight.ai Its derivatives have been investigated for a range of therapeutic applications, including the treatment of neurological disorders, and as antiviral, antibacterial, and anticancer agents. nih.govontosight.ai A significant area of research involves its use as an intermediate in the synthesis of protein kinase inhibitors, which are a major class of anticancer drugs. nih.gov
Future research is likely to focus on the development of novel, efficient synthetic methodologies for this compound and its derivatives. ontosight.ai There is also considerable potential for medicinal chemists to further explore this scaffold for the creation of new drug candidates with a wide spectrum of biological activities. benthamdirect.comnih.gov The versatility of the pyrazine ring suggests that its derivatives will continue to be a fertile ground for discovery in medicinal chemistry. researchgate.net
Nomenclature and Chemical Identification of this compound
The systematic IUPAC name for this compound is 6-chloropyrazin-2-amine. nih.gov It is also commonly referred to as this compound or 6-Chloro-2-pyrazinamine. matrixscientific.com
Below is a data table summarizing its key chemical identifiers:
| Identifier | Value | Source(s) |
| IUPAC Name | 6-chloropyrazin-2-amine | nih.gov |
| CAS Number | 33332-28-4 | nih.govfluorochem.co.uk |
| Molecular Formula | C4H4ClN3 | ontosight.aifluorochem.co.uksigmaaldrich.com |
| Molecular Weight | 129.55 g/mol | fluorochem.co.uksigmaaldrich.combiosynth.com |
| InChI | InChI=1S/C4H4ClN3/c5-3-1-7-2-4(6)8-3/h1-2H,(H2,6,8) | nih.govfluorochem.co.uk |
| InChIKey | JTPXVCKCLBROOJ-UHFFFAOYSA-N | nih.govfluorochem.co.uk |
| Canonical SMILES | C1=C(N=C(C=N1)Cl)N | nih.govbiosynth.com |
| MDL Number | MFCD00055024 | fluorochem.co.uksigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloropyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c5-3-1-7-2-4(6)8-3/h1-2H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPXVCKCLBROOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067761 | |
| Record name | 2-Amino-6-chloropyrazine | |
| Source | EPA DSSTox | |
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Molecular Weight |
129.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33332-28-4 | |
| Record name | 6-Chloro-2-pyrazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33332-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Amino-6-chloropyrazine | |
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| Record name | 2-Pyrazinamine, 6-chloro- | |
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| Record name | 2-Amino-6-chloropyrazine | |
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| Record name | 2-Amino-6-chloropyrazine | |
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| Record name | 2-AMINO-6-CHLOROPYRAZINE | |
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Synthetic Methodologies for 2 Amino 6 Chloropyrazine
Established Synthetic Routes to 2-Amino-6-chloropyrazine
Traditional laboratory-scale synthesis of this compound relies on foundational organic reactions such as electrophilic halogenation and nucleophilic substitution.
The direct chlorination of 2-aminopyrazine (B29847) is a potential route to synthesize this compound. The presence of the electron-donating amino group on the pyrazine (B50134) ring facilitates electrophilic substitution reactions. d-nb.info Studies on the halogenation of 2-aminopyrazine have explored various reagents and conditions.
Table 1: Summary of Chlorination Attempts on 2-Aminopyrazine
| Reagent | Equivalents | Solvent | Outcome |
|---|
Amination of 2,6-Dichloropyrazine
A more common and often more selective method for preparing this compound is the monoamination of 2,6-dichloropyrazine. This reaction is a nucleophilic aromatic substitution (SNAr), where one chlorine atom on the pyrazine ring is displaced by an amino group.
This transformation can be performed without a catalyst using various amines. The reaction of 2,6-dichloropyrazine with adamantane-containing amines, for example, has been studied as a method for convenient nucleophilic substitution. researchgate.net Further amination of the resulting this compound can be achieved through palladium-catalyzed reactions to introduce a second, different amino substituent if desired. researchgate.netresearchgate.net
This synthetic method is not applicable to the synthesis of this compound. It is a route used for the preparation of 2-amino-6-chloropyridine, a related but structurally distinct compound containing a pyridine (B92270) ring instead of a pyrazine ring.
Similar to the reduction method mentioned above, this synthetic route applies to the synthesis of 2-amino-6-chloropyridine. It involves the direct amination of a dichlorinated pyridine ring, not a pyrazine ring, and therefore does not produce this compound.
Advanced Synthetic Strategies for this compound
As a commercially significant compound, the development of efficient, scalable, and industrially viable synthetic processes for this compound is of great interest.
This compound has achieved commercial mass production, indicating that scalable synthetic routes have been successfully implemented. lookchem.com While specific patented industrial processes for this exact compound are not as widely published as those for structurally similar compounds like 2-amino-6-chloropurine (B14584), the principles of process chemistry suggest that routes like the amination of 2,6-dichloropyrazine would be favored for large-scale manufacturing. patsnap.comgoogle.comgoogle.comgoogleapis.comgoogle.com
An industrially applicable process would prioritize factors such as the use of low-cost starting materials, high yields, operational safety, minimal generation of hazardous waste, and straightforward purification procedures. The monoamination of 2,6-dichloropyrazine is a strong candidate for such a process due to its typically high selectivity and the relative accessibility of the starting materials.
Environmentally Benign and Green Chemistry Approaches
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceutical intermediates to reduce the environmental impact of chemical processes. mdpi.comrsc.orgnih.gov The synthesis of this compound is no exception, with research focusing on developing more sustainable methods. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. Key areas of development in the green synthesis of pyrazine derivatives include the use of safer solvents, alternative chlorinating agents, and catalytic methods.
Solvent selection is a critical aspect of green chemistry. Traditional syntheses often employ volatile organic compounds (VOCs) which can be harmful to the environment. Researchers are exploring the use of greener solvents such as water, ionic liquids, and supercritical fluids to reduce pollution. Additionally, solvent-free reaction conditions are being investigated, which can lead to significantly reduced waste and simplified product isolation. mdpi.com
The choice of chlorinating agent also plays a significant role in the environmental footprint of the synthesis. Conventional chlorinating agents can be hazardous and produce corrosive byproducts. Milder and more selective reagents, such as N-chlorosuccinimide (NCS), are being utilized to improve the safety and efficiency of the chlorination step.
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions. mdpi.com The development of novel catalysts for the synthesis of this compound can lead to higher yields, reduced reaction times, and milder reaction conditions. Both homogeneous and heterogeneous catalysts are being explored, with a particular interest in recyclable catalysts to improve process sustainability.
| Green Chemistry Strategy | Application in this compound Synthesis | Potential Environmental Benefits |
| Alternative Solvents | Utilization of water, ionic liquids, or solvent-free conditions. | Reduction or elimination of volatile organic compound (VOC) emissions. |
| Safer Reagents | Employment of milder chlorinating agents like N-chlorosuccinimide (NCS). | Minimized production of hazardous byproducts and improved safety. |
| Catalytic Methods | Development of efficient and recyclable catalysts for chlorination. | Increased reaction efficiency, reduced energy consumption, and less waste. |
Chemo- and Regioselective Synthesis
The chemo- and regioselective synthesis of this compound is crucial for maximizing the yield of the desired product while minimizing the formation of isomeric impurities. The pyrazine ring has multiple positions where chlorination can occur, making selectivity a key challenge.
One approach to achieving high regioselectivity is through the careful control of reaction conditions. Factors such as temperature, reaction time, and the choice of solvent and chlorinating agent can significantly influence the position of chlorination on the 2-aminopyrazine starting material.
Recent advances in synthetic methodology have led to the development of highly selective methods. For instance, directed metalation strategies can be employed to functionalize specific positions of the pyrazine ring. By using a directing group, a metalating agent can be guided to a specific carbon-hydrogen bond, allowing for the subsequent introduction of a chlorine atom with high precision. nih.govacs.org
Furthermore, the use of advanced catalytic systems can also provide excellent chemo- and regioselectivity. nih.gov Catalysts can be designed to selectively activate a particular C-H bond on the pyrazine ring, making it more susceptible to chlorination. This approach can offer a more direct and atom-economical route to this compound.
| Synthetic Strategy | Description | Advantages |
| Directed Metalation | Use of a directing group to guide a metalating agent to a specific position for subsequent chlorination. | High regioselectivity and control over substitution patterns. |
| Catalytic C-H Activation | Employment of a catalyst to selectively activate a specific C-H bond for chlorination. | Atom-economical and potentially milder reaction conditions. |
| Optimization of Reaction Conditions | Fine-tuning of parameters like temperature, solvent, and reagents to favor the desired isomer. | Can be a straightforward approach to improve selectivity without complex reagents. |
Synthesis of Key Precursors and Intermediates for this compound
A common route to 2-aminopyrazine involves the condensation of an α-dicarbonyl compound with an appropriate nitrogen-containing species. For example, the reaction of glyoxal with aminoguanidine can produce 2-aminopyrazine after a cyclization and oxidation sequence.
Another important intermediate is 2-chloropyrazine (B57796), which can be aminated to yield 2-aminopyrazine. google.com Alternatively, 2,6-dichloropyrazine can be selectively mono-aminated to directly produce this compound. The synthesis of these chlorinated pyrazine intermediates often starts from pyrazine or its derivatives.
The development of efficient and scalable syntheses for these precursors is an active area of research. For example, methods starting from readily available and inexpensive materials like amino acids have been explored for the biomimetic synthesis of pyrazine cores. rsc.org
| Precursor/Intermediate | Common Synthetic Route(s) | Key Starting Materials |
| 2-Aminopyrazine | 1. Condensation of α-dicarbonyls with aminoguanidine. 2. Amination of 2-chloropyrazine. google.com | 1. Glyoxal, aminoguanidine 2. 2-Chloropyrazine, ammonia (B1221849) |
| 2-Chloropyrazine | Halogenation of pyrazine or its derivatives. | Pyrazine |
| 2,6-Dichloropyrazine | Dihalogenation of pyrazine or its derivatives. | Pyrazine |
Chemical Reactivity and Transformations of 2 Amino 6 Chloropyrazine
Nucleophilic Substitution Reactions of the Chloro Moiety
The chlorine atom at the 6-position of the pyrazine (B50134) ring is activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the ring nitrogen atoms, which stabilizes the intermediate formed during the reaction. nih.gov
The chloro group can be displaced by various amines to form substituted diaminopyrazines. This transformation can occur through direct nucleophilic aromatic substitution or be facilitated by metal catalysis. The reaction of heteroaryl chlorides, such as chloropyrazines, with amines in water in the presence of potassium fluoride (B91410) (KF) can lead to a facile SNAr reaction and N-arylation. researchgate.net In palladium-catalyzed amination reactions, even with low catalyst loading, chloropyrazine can be coupled with amines like n-octylamine to afford the corresponding aminopyrazine in high yield. rsc.org
Historically, the synthesis of 2-aminopyrazine (B29847) from 2-chloropyrazine (B57796) has been achieved by treatment with anhydrous ammonia (B1221849) at elevated temperatures, often in an inert solvent like ethanol. google.com This highlights the general susceptibility of the C-Cl bond in chloropyrazines to amination.
Table 1: Examples of Amination Reactions on Chloropyrazines
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |
| Chloropyrazine | n-Octylamine | 0.005% Palladium Catalyst | N-Octylpyrazin-2-amine | 82% | rsc.org |
| 2-Chloropyrazine | Anhydrous Ammonia, Ethanol | Heat (150-200 °C) | 2-Aminopyrazine | 57% | google.com |
| 2-Chloropyrimidine | Various Amines | KF, Water | Substituted 2-aminopyrimidines | Moderate to Excellent | researchgate.net |
The chlorine atom of 2-amino-6-chloropyrazine serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyrazine with an arylboronic acid. Palladium(II) ONO pincer complexes have been shown to be effective catalysts for the Suzuki-Miyaura cross-coupling of 2-chloropyrazine with various arylboronic acids, demonstrating superior activity even with low catalyst loading (0.01%) under open-flask conditions. researchgate.net
Sonogashira Coupling: Chloropyrazine has been demonstrated to be an excellent substrate for palladium-catalyzed Sonogashira coupling with terminal alkynes. For instance, under [Pd(allyl)Cl]2/PPh3 catalysis, chloropyrazine can be quantitatively converted into the corresponding diarylacetylene using a slight excess of phenylacetylene. rsc.org This methodology allows for the introduction of alkynyl moieties onto the pyrazine core.
Table 2: Cross-Coupling Reactions Involving Chloropyrazines
| Coupling Type | Pyrazine Substrate | Coupling Partner | Catalytic System | Product Type | Reference |
| Suzuki-Miyaura | 2-Chloropyrazine | Arylboronic acids | Palladium(II) ONO pincer complexes | 2-Arylpyrazines | researchgate.net |
| Sonogashira | Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]2/PPh3 | 2-(Phenylethynyl)pyrazine | rsc.org |
Reactions Involving the Amino Group
The amino group in this compound is a nucleophilic center and can participate in a variety of chemical transformations. Its reactivity can be modulated for the synthesis of more complex molecules. Common reactions include acylation, alkylation, and the formation of Schiff bases.
Protecting the amino group is often a necessary step in multi-step syntheses to prevent unwanted side reactions. libretexts.org Acylation, for instance, by reacting the amine with an acid chloride or anhydride, converts it into a less nucleophilic amide. This strategy is crucial when subsequent reactions target other parts of the molecule. libretexts.orgchemrevise.org The amino group can also be modified to create derivatives with specific biological activities. For example, reactions with isothiocyanates can yield thiourea (B124793) derivatives. nih.govnih.gov
Derivatization Strategies for this compound
Derivatization is a key strategy to modify the physicochemical properties and biological activities of a lead compound. For this compound, derivatization can be targeted at either the chloro or the amino group. nih.govnih.gov
Starting from this compound, a library of derivatives can be synthesized. The nucleophilic substitution of the chlorine atom, as described in section 3.1.1, with a variety of primary and secondary amines leads to a diverse set of 2,6-diaminopyrazine derivatives. Similarly, cross-coupling reactions (section 3.1.2) can introduce a wide range of aryl, alkyl, or alkynyl substituents at the 6-position. Furthermore, modification of the amino group (section 3.2) by reaction with different electrophiles can generate series of amides, sulfonamides, or ureas. nih.gov These strategies are fundamental in medicinal chemistry for exploring structure-activity relationships. nih.govthegoodscentscompany.com
While not a direct reaction of this compound, the synthesis of derivatives from the related 6-chloropyrazine-2-carboxylic acid is a significant area of pyrazine chemistry. This starting material is used to produce a variety of amides and esters.
The synthesis of 6-chloropyrazine-2-carboxamides can be achieved by activating the carboxylic acid, for example with 2,4,6-trichlorobenzoyl chloride (TCBC) or thionyl chloride, to form a reactive intermediate. researchgate.netmdpi.com This intermediate is then treated with a corresponding amine to yield the desired amide. researchgate.netmdpi.com This amidation has been used to produce a series of compounds evaluated as potential anti-tuberculosis agents. researchgate.net
Table 3: Synthesis of 6-Chloropyrazine-2-carboxamide Derivatives
| Carboxylic Acid | Amine | Coupling/Activating Agent | Product | Yield | Reference |
| 6-Chloropyrazine-2-carboxylic acid | Various amines | TCBC, TEA, DMAP | 6-Chloropyrazine-2-carboxamides (1a-c) | 71-75% | researchgate.net |
| 6-Chloropyrazine-2-carboxylic acid | Various aminothiazoles/anilines | Thionyl chloride | N-substituted-6-chloropyrazine-2-carboxamides | Not specified | mdpi.com |
Synthesis of Pyrrolo[2,3-b]pyrazines via Coupling/Cyclization (Relevant to pyrazine dicarbonitriles)
The synthesis of fused heterocyclic systems such as pyrrolo[2,3-b]pyrazines often involves the construction of a pyrazine ring bearing functional groups that can undergo subsequent cyclization. A key strategy relevant to this class of compounds is the synthesis of substituted pyrazine-2,3-dicarbonitriles, which serve as versatile precursors. The dinitrile functionality is a crucial synthon for the annulation of a pyrrole (B145914) ring.
A common and effective method for constructing the pyrazine-2,3-dicarbonitrile (B77751) core involves the condensation of diaminomaleonitrile (B72808) (DAMN) with a 1,2-dicarbonyl compound or its equivalent. For instance, the reaction of diaminomaleonitrile with pyruvic acid in the presence of hydrochloric acid is a foundational step in producing a chloromethylpyrazine-2,3-dicarbonitrile intermediate. nih.gov
More advanced one-pot multicomponent reactions (MCRs) have been developed to generate highly substituted pyrazine-2,3-dicarbonitriles. One such strategy involves the reaction between alkyl isocyanides, aryl/alkyl carbonyl chlorides, and diaminomaleonitrile. mdpi.com This reaction proceeds through the formation of a highly reactive imidoyl chloride intermediate from the interaction of the isocyanide and the carbonyl chloride. This electrophilic intermediate is then attacked by the nucleophilic amino group of diaminomaleonitrile. The subsequent reaction cascade involves addition, elimination of HCl, intramolecular cyclization, and ultimately a dehydration step to yield the aromatic 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitrile product. mdpi.com
While these methods focus on the formation of the pyrazine dicarbonitrile core, this core is the essential precursor for the subsequent cyclization to form the pyrrolo[2,3-b]pyrazine system. The specific transformation of this compound into a pyrrolo[2,3-b]pyrazine would require its conversion into a suitably substituted dicarbonitrile derivative, which could then undergo the final ring-closing reaction.
Formation of Thiourea Derivatives
This compound can be derivatized to form various thiourea compounds. A prominent example is the synthesis of a series of 4-[3-(substituted phenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide derivatives. proquest.comresearchgate.net In this synthesis, the starting material is not this compound directly, but a sulfonamide derivative, sulfaclozine (B1681779) (4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide).
The synthesis involves a two-step process. First, the sulfaclozine is reacted with a thiophosgene (B130339) equivalent or isothiocyanate precursor to form an isothiocyanate intermediate. This intermediate, 4-isothiocyanato-N-(6-chloropyrazin-2-yl)benzenesulfonamide, is then reacted with various substituted anilines in a suitable solvent like acetone. The reaction proceeds via nucleophilic addition of the amino group of the aniline (B41778) to the electrophilic carbon of the isothiocyanate group, yielding the final thiourea derivatives. proquest.commdpi.com
The general reaction is as follows:
Step 1: Formation of Isothiocyanate (Intermediate) (Starting from the corresponding amine)
Step 2: Reaction with Substituted Amine R-Ph-NH₂ + S=C=N-R' → R-Ph-NH-C(=S)-NH-R' (where R' represents the (6-chloropyrazin-2-yl)benzenesulfonamide moiety)
Detailed research findings for the synthesis of several derivatives are presented in the table below. researchgate.net
| Compound ID | Substituent (R) on Phenyl Ring | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 2a | 4-Chloro | 72 | 190.1-190.5 |
| 2b | 4-Fluoro | 78 | 249.5-249.9 |
| 2c | 4-Bromo | 74 | 199.2-199.7 |
| 2d | 4-Methyl | 76 | 187.3-187.8 |
| 2e | 4-Methoxy | 82 | 166.3-166.7 |
| 2f | 4-Ethyl | 75 | 183.9-184.4 |
| 2g | 4-Nitro | 85 | 205.4-205.9 |
Reaction Mechanisms and Kinetic Studies of this compound Transformations
Detailed kinetic studies, including reaction rates, orders, and activation energies for the specific transformations of this compound, are not extensively detailed in the surveyed literature. However, the reaction mechanisms can be described based on established principles of organic chemistry.
Mechanism of Thiourea Formation: The formation of thiourea derivatives from an isothiocyanate and an amine, as described in section 3.3.4, follows a well-understood nucleophilic addition mechanism. mdpi.com The key steps are:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (e.g., a substituted aniline) attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S).
Proton Transfer: This attack forms a zwitterionic intermediate. A subsequent rapid proton transfer, often facilitated by the solvent or another base, from the newly bonded nitrogen to the nitrogen of the original isothiocyanate moiety neutralizes the charges.
Product Formation: The final result is the stable N,N'-disubstituted thiourea derivative.
The reaction is generally efficient and proceeds under mild conditions, driven by the high electrophilicity of the isothiocyanate carbon and the nucleophilicity of the amine.
Mechanism of Pyrazine-2,3-dicarbonitrile Synthesis: The mechanism for the one-pot synthesis of 5-(alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles, a process relevant to the formation of precursors for pyrrolopyrazines, has been proposed to occur via the following pathway mdpi.com:
Imidoyl Chloride Formation: The reaction initiates with the nucleophilic attack of the alkyl isocyanide on the electrophilic carbonyl carbon of the carbonyl chloride. This forms a reactive imidoyl chloride intermediate.
Nucleophilic Addition: The amino group of diaminomaleonitrile (DAMN) acts as a nucleophile, attacking the electrophilic carbon of the imidoyl chloride.
HCl Elimination: Following the addition, a molecule of hydrogen chloride (HCl) is eliminated.
Intramolecular Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization, followed by the elimination of a water molecule (dehydration) to form the stable, aromatic pyrazine-2,3-dicarbonitrile ring system.
Spectroscopic and Computational Characterization of 2 Amino 6 Chloropyrazine and Its Derivatives
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. For aromatic heterocyclic compounds like 2-Amino-6-chloropyrazine, UV-Vis spectra typically exhibit absorption bands corresponding to π → π* and n → π* transitions. The pyrazine (B50134) ring itself, along with the amino (-NH₂) and chloro (-Cl) substituents, influences the positions and intensities of these absorption maxima (λ_max_).
While specific experimental UV-Vis spectral data for this compound is not extensively detailed in readily available literature, analysis of structurally similar compounds provides insight into its expected behavior. For instance, a related compound, 2,6-dichloropyrazine, has been studied, and its electronic absorption spectra were analyzed using both experimental measurements and theoretical calculations. researchgate.net The presence of the amino group in this compound, which acts as an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted or dichloro-substituted pyrazine core, moving the absorption to longer wavelengths. This is due to the donation of the nitrogen lone pair electrons into the π-system of the pyrazine ring, which reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Theoretical predictions using methods like Time-Dependent Density Functional Theory (TD-DFT) are often employed to calculate and interpret the electronic absorption spectra of such molecules, providing valuable information on vertical excitation energies and oscillator strengths. researchgate.net
| Compound Class | Typical Transitions | Expected λmax Range (nm) | Solvent Effects |
|---|---|---|---|
| Pyrazine | n → π, π → π | 260-330 | Polar solvents can cause shifts in λmax |
| Aminopyrazines | n → π, π → π | 280-350 | Bathochromic shift due to -NH₂ group |
| Chloropyrazines | n → π, π → π | 270-340 | Slight bathochromic or hypsochromic shift depending on position |
Advanced Spectroscopic Techniques for Structural Elucidation
The definitive structural confirmation of this compound and its derivatives relies on a combination of advanced spectroscopic techniques. jchps.commmu.ac.uk Each method provides unique information about the molecule's atomic composition, connectivity, and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating molecular structures. jchps.com
¹H NMR: This technique provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, one would expect to see signals corresponding to the two aromatic protons on the pyrazine ring and the protons of the amino group. The chemical shifts and coupling patterns of the aromatic protons would confirm their relative positions.
¹³C NMR: This spectrum reveals the number of chemically distinct carbon atoms. spectrabase.com The spectrum of this compound would show four distinct signals for the four carbon atoms in the pyrazine ring, with their chemical shifts indicating their electronic environment (e.g., carbons bonded to nitrogen, chlorine, or the amino group).
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish correlations between protons (¹H-¹H) and between protons and carbons (¹H-¹³C), respectively, confirming the complete bonding framework of the molecule. mmu.ac.uk
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in a molecule. The IR and Raman spectra of this compound would exhibit characteristic bands for N-H stretching and bending vibrations of the amino group, C-N stretching, C-H stretching of the aromatic ring, and the C-Cl stretching vibration. researchgate.net
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of a compound. mmu.ac.uk High-resolution mass spectrometry (HRMS) can determine the exact mass of this compound (C₄H₄ClN₃), which is 129.0094 g/mol , thereby confirming its molecular formula. spectrabase.com The fragmentation pattern observed in the mass spectrum can also offer further structural clues.
| Technique | Information Obtained | Expected Observations |
|---|---|---|
| ¹H NMR | Proton environment and connectivity | Signals for two aromatic protons and NH₂ protons |
| ¹³C NMR | Carbon skeleton | Four distinct signals for pyrazine ring carbons |
| FT-IR/Raman | Functional groups | N-H, C-H, C=N, C-Cl stretching and bending vibrations |
| Mass Spectrometry | Molecular weight and formula | Molecular ion peak corresponding to C₄H₄ClN₃ |
Computational Chemistry Studies
Computational chemistry serves as a powerful complement to experimental studies, providing deep insights into the electronic structure, properties, and reactivity of molecules like this compound.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to: nih.govruc.dk
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Calculate Electronic Properties: Analyze the distribution of electrons within the molecule. This includes calculating the energies of frontier molecular orbitals (HOMO and LUMO), the HOMO-LUMO energy gap, and generating molecular electrostatic potential (MEP) maps. uantwerpen.be The HOMO-LUMO gap is a key indicator of chemical reactivity and is related to the electronic absorption properties of the molecule. The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Determine Global Reactivity Descriptors: Parameters such as chemical hardness, chemical potential, and electrophilicity can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. uantwerpen.be
| Parameter | Significance |
|---|---|
| Optimized Geometry | Provides the most stable 3D structure (bond lengths, angles) |
| HOMO/LUMO Energies | Relate to ionization potential and electron affinity; the energy gap influences reactivity and spectral properties |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack |
| Global Reactivity Descriptors | Quantifies chemical reactivity (e.g., hardness, electrophilicity) |
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov An MD simulation predicts how a system will evolve based on the interatomic forces calculated using a force field. nih.gov For this compound, MD simulations can be applied to:
Study Solvation Effects: Simulate the molecule in a solvent (like water) to understand how solvent molecules arrange around it and influence its conformation and properties.
Investigate Interactions with Biomolecules: If this compound or its derivatives are being studied as potential drug candidates, MD simulations can model their binding to a target protein. nih.govekb.eg These simulations provide insights into the stability of the ligand-protein complex, identify key interacting amino acid residues, and calculate binding free energies, which are crucial for lead optimization in drug discovery. nih.govekb.eg
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org A QSAR model takes the form of an equation:
Activity = f (Physicochemical Properties and/or Structural Properties) wikipedia.org
For a series of derivatives of this compound, a QSAR study would involve:
Dataset Compilation: Assembling a set of derivatives with experimentally measured biological activities (e.g., inhibitory concentrations).
Descriptor Calculation: Calculating various numerical parameters, known as molecular descriptors, that represent the structural and physicochemical properties of each molecule. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), topological, and lipophilic (e.g., logP) descriptors. nih.govmdpi.com
Model Development: Using statistical methods, such as multiple linear regression (MLR), to build a mathematical model that correlates the descriptors with the observed biological activity. mdpi.com
Model Validation: Rigorously testing the model's predictive power to ensure its reliability. mdpi.com
A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent compounds and prioritizing synthetic efforts. nih.gov
Computational chemistry, particularly DFT, is highly effective at predicting various spectroscopic properties, which can aid in the interpretation of experimental data.
Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov The calculated harmonic frequencies are often scaled by an empirical factor to achieve better agreement with experimental IR and Raman spectra. This allows for a detailed assignment of the observed vibrational bands to specific molecular motions. chemrxiv.org
NMR Spectra: The nuclear magnetic shieldings for ¹H and ¹³C can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. ruc.dk These calculated shieldings can be converted into chemical shifts, which can then be compared with experimental NMR data to confirm structural assignments.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max_) and intensities in a UV-Vis spectrum. researchgate.net Comparing the predicted spectrum with the experimental one can confirm the electronic transitions responsible for the observed absorption bands. researchgate.net
Conformational Analysis and Stability Studies
A key focus of conformational analysis for this compound would be the rotation of the amino (-NH2) group relative to the pyrazine ring. This rotation is associated with a specific potential energy surface (PES), which maps the energy of the molecule as a function of the dihedral angle of rotation. By performing a relaxed PES scan, where the energy is calculated at various fixed dihedral angles while allowing other geometric parameters to relax, the most stable (lowest energy) conformations and the energy barriers between them can be identified. uni-muenchen.deq-chem.com
Computational methods, such as Density Functional Theory (DFT), are powerful tools for performing such analyses. researchgate.net These calculations can elucidate the energetic landscape of the molecule, revealing the preferred orientations of the amino group. The stability of different conformers is influenced by a combination of electronic and steric effects. For instance, the interaction between the lone pair of electrons on the amino nitrogen and the pi-system of the pyrazine ring, as well as steric hindrance between the hydrogen atoms of the amino group and the adjacent atoms on the ring, would be significant factors.
The results of a conformational analysis are typically presented as a potential energy profile, plotting the relative energy against the dihedral angle of rotation. From this profile, the global minimum (the most stable conformer) and local minima (other stable conformers), as well as the transition states (energy maxima) that represent the barriers to rotation, can be determined.
To illustrate the type of data generated from such a study, a hypothetical potential energy scan for the rotation of the amino group in this compound is presented below. This data is purely illustrative and not based on actual experimental or computational results for this specific molecule.
Hypothetical Relative Energy vs. Dihedral Angle for Amino Group Rotation in this compound
| Dihedral Angle (H-N-C-N) (°) | Relative Energy (kcal/mol) | Conformer Type |
| 0 | 0.00 | Global Minimum |
| 30 | 1.25 | - |
| 60 | 4.50 | - |
| 90 | 6.00 | Transition State |
| 120 | 4.50 | - |
| 150 | 1.25 | - |
| 180 | 0.00 | Global Minimum |
In this hypothetical example, the planar conformations where the amino group lies in the same plane as the pyrazine ring (dihedral angles of 0° and 180°) are the most stable. The transition state for rotation occurs when the amino group is perpendicular to the ring (90°), representing the highest energy barrier for this conformational change. The height of this energy barrier provides insight into the flexibility of the amino group at different temperatures.
Further computational studies could also involve Natural Bond Orbital (NBO) analysis to understand the electronic delocalization and hyperconjugative interactions that contribute to the stability of different conformers. nih.gov By dissecting the total energy into steric and electronic contributions, a more profound understanding of the factors governing the conformational preferences of this compound and its derivatives can be achieved.
Applications of 2 Amino 6 Chloropyrazine in Medicinal Chemistry and Drug Discovery
2-Amino-6-chloropyrazine as a Privileged Scaffold for Bioactive Compounds
In the realm of medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. This compound has emerged as such a scaffold, valued for its utility in the synthesis of novel therapeutic agents. chemimpex.com Its structural and electronic properties make it an ideal starting point for creating libraries of compounds with diverse biological activities. chemimpex.com The pyrazine (B50134) ring, substituted with an amino group and a chlorine atom, provides reactive sites for further chemical modifications, allowing for the fine-tuning of pharmacological properties. This adaptability has made it a cornerstone in the discovery of new drugs. chemimpex.com
The stability and reactivity of this compound make it a suitable candidate for various synthetic pathways, enabling the efficient production of derivatives. chemimpex.com Researchers leverage this scaffold to design molecules with targeted biological activity, contributing significantly to the drug discovery process. chemimpex.com The aminopyrazine core is a key pharmacophore in a number of biologically active compounds, underscoring its importance in the development of new medicines. nih.gov
Role in the Synthesis of A2B Adenosine (B11128) Receptor Antagonists
The A2B adenosine receptor (A2BAR) is implicated in various physiological and pathological processes, including inflammation and angiogenesis, making it an attractive target for therapeutic intervention. The development of selective A2BAR antagonists is a key area of research for conditions like asthma, rheumatoid arthritis, and cancer. nih.gov While direct synthesis examples starting from this compound are not explicitly detailed in the provided search results, the structural features of known A2BAR antagonists suggest its potential as a key intermediate. For instance, non-xanthine antagonists based on 2-aminopyrimidine (B69317) and 2-aminopyridine (B139424) scaffolds have been successfully developed. nih.gov Given the structural similarity, this compound represents a valuable starting material for the synthesis of novel pyrazine-based A2BAR antagonists. The general strategy involves the chemical modification of the pyrazine ring to achieve high affinity and selectivity for the A2B receptor subtype. mdpi.com
Intermediacy in the Synthesis of Antiviral Agents
This compound and its structural analogs, such as 2-amino-6-chloropurine (B14584), are important intermediates in the synthesis of purine (B94841) antiviral drugs. google.com These compounds serve as foundational molecules for building more complex antiviral agents. For example, 2-amino-6-chloropurine is a key intermediate in the synthesis of valacyclovir, a guanine (B1146940) analog used to treat herpes simplex and herpes zoster infections. google.com The synthesis of such antiviral agents often involves the strategic modification of the heterocyclic core to mimic natural nucleosides, thereby interfering with viral replication. A significant number of antiviral drugs are amino acid or peptide-based, and heterocyclic scaffolds like aminopyrazines can be incorporated to create potent peptidomimetics. nih.gov The development of novel antiviral agents frequently involves the use of such versatile chemical building blocks to generate compounds with improved efficacy and resistance profiles. nih.gov
Intermediacy in the Synthesis of Antibacterial Agents
The rise of antibiotic resistance necessitates the development of new antibacterial agents. nih.gov this compound serves as a valuable precursor in the synthesis of novel compounds with antibacterial properties. The pyrazine scaffold is present in many biologically active molecules, and its derivatives have shown promise in combating bacterial infections. mdpi.com Synthetic strategies often involve the modification of the amino and chloro groups to introduce different functionalities that can enhance antibacterial activity and target specific bacterial pathways. nih.gov
Tuberculosis (TB) remains a significant global health threat, and the pyrazine scaffold is of particular importance in this area, with pyrazinamide (B1679903) being a first-line anti-TB drug. rsc.org Researchers have designed and synthesized numerous hybrid molecules incorporating the pyrazine scaffold to develop new anti-tubercular agents. nih.gov In one study, several compounds derived from a pyrazine scaffold displayed significant activity against Mycobacterium tuberculosis H37Rv, with some showing minimum inhibitory concentration (MIC) values comparable to pyrazinamide. nih.gov Another study reported the synthesis of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides, which also exhibited antimycobacterial activity. nih.govresearchgate.net These findings highlight the critical role of the pyrazine core, and by extension this compound as a starting material, in the development of new treatments for tuberculosis. nih.govmdpi.com
| Compound Class | Target Organism | Key Findings |
| Hybrid pyrazine molecules | Mycobacterium tuberculosis H37Rv | Six compounds showed significant activity with MIC values ≤6.25 µg/ml. nih.gov |
| N-substituted 6-amino-5-cyanopyrazine-2-carboxamides | Mycobacterium tuberculosis | Some compounds showed activity equal to pyrazinamide (12.5-25 μg/mL). nih.gov |
| Imidazo[2,1-b] chemimpex.comnih.govoxazine derivatives | Mycobacterium tuberculosis H37Rv and clinical isolates | Potent derivatives identified with MIC90 values of 0.18–1.63 μM. ucl.ac.uk |
Intermediacy in the Synthesis of Anticancer Agents
The pyrazine ring is a common feature in many compounds developed as potential anticancer agents. nih.govnih.gov this compound provides a versatile platform for the synthesis of novel molecules targeting various cancer-related pathways. The development of pyrazine-based compounds has shown cytotoxic effects against a range of cancer cell lines. researchgate.net
Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a well-established cancer drug target due to its role in promoting cancer cell growth and survival. nih.govresearchgate.net this compound is a key intermediate in the synthesis of a class of potent and selective allosteric SHP2 inhibitors. nih.gov Structure-guided design has led to the development of aminopyrazine-based inhibitors that bind to the "tunnel" allosteric site of SHP2. nih.govresearchgate.net
One such inhibitor, TK-453, which features an aminopyrazine scaffold, potently inhibits SHP2 with an IC50 of 0.023 μM. nih.gov This compound demonstrated high selectivity and was shown to inhibit the proliferation of cancer cells and induce apoptosis. nih.gov The aminopyrazine core plays a crucial role in the binding of these inhibitors to SHP2, forming key interactions with amino acid residues in the allosteric pocket. nih.govresearchgate.net Further optimization of these aminopyrazine-based scaffolds has led to the discovery of even more potent inhibitors like TK-642, with an IC50 of 2.7 nM and favorable pharmacokinetic properties. nih.gov The development of these inhibitors underscores the significance of this compound as a starting material in the creation of targeted cancer therapies. nih.govosti.gov
| Inhibitor | Target | IC50 | Key Features |
| TK-453 | SHP2 | 0.023 μM | Potent, selective, and cellularly active allosteric inhibitor. nih.gov |
| TK-642 | SHP2 | 2.7 nM | Highly potent, selective, and orally bioavailable. nih.gov |
| Imidazopyrazine derivative 1d | SHP2 | 74 nM | Equipotent to the reference inhibitor SHP099. nih.gov |
| Imidazopyrazine derivative 2d | SHP2 | 47 nM | Two-fold more active than its reference compound. nih.gov |
CDK2 Inhibitors
The aminopyrazine core is a recognized scaffold for the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors. CDK2 is a key regulator of the cell cycle, and its dysregulation is implicated in the proliferation of cancer cells. While direct studies on this compound itself as a CDK2 inhibitor are not prominent, its derivatives and related pyrazine-based structures have been investigated for this purpose. The general strategy involves using the aminopyrazine core to form crucial hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket.
For instance, structure-activity relationship (SAR) studies on related 2,6-disubstituted pyrazines have been conducted to develop inhibitors for Casein Kinase 2 (CK2), revealing that potent inhibitory activities can be achieved with specific substitutions. nih.gov Similarly, various pyrazine-based kinase inhibitors have been developed that act as ATP-competitive molecules, binding to the ATP pocket through hydrogen bonding and hydrophobic interactions. tandfonline.comnih.gov Molecular docking studies on related heterocyclic systems like pyrazolopyrimidines have further elucidated the binding modes within the CDK2 active site, showing significant interactions with key amino acid residues. researchgate.net These studies underscore the potential of the 2-aminopyrazine (B29847) scaffold, provided by molecules like this compound, as a foundation for designing novel and selective CDK2 inhibitors.
FGFR Kinase Inhibitors
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant signaling is a driving factor in various cancers. The pyrazine scaffold is a key component in several potent and selective FGFR inhibitors. nih.gov For example, pyrrolo[2,3-b]pyrazine derivatives, which can be synthesized from pyrazine precursors, have been developed as irreversible FGFR kinase inhibitors. nih.gov These compounds typically feature an acrylamide (B121943) group that forms a covalent bond with a cysteine residue in the FGFR active site. nih.gov
One of the FDA-approved pan-FGFR inhibitors, Erdafitinib, is an orally administered agent that binds to the ATP binding region of the FGFR kinase. nih.gov The development of such inhibitors often involves extensive SAR and structure-based design to achieve high potency and selectivity against different FGFR isoforms. acs.orgnih.gov The this compound structure serves as a valuable starting point for creating libraries of such inhibitors, where the chlorine atom can be substituted to introduce various functionalities aimed at optimizing binding affinity and pharmacokinetic properties.
| Compound Class | Target Kinase | Key Structural Feature | Potency | Reference |
| Pyrrolo[2,3-b]pyrazines | FGFR (irreversible) | Acrylamide group for covalent bonding | Potent inhibition of FGFR1-4 | nih.gov |
| Erdafitinib | FGFR (pan-inhibitor) | Binds to ATP binding region | IC50: 1.2-5.7 nM for FGFR1-4 | nih.gov |
| Pyrazine-Pyridine Biheteroaryls | VEGFR-2 | Biheteroaryl core | Potent and selective inhibition | acs.org |
Exploration for Neurological Disorder Treatment
Pyrazine derivatives are actively being investigated for their therapeutic potential in treating neurological disorders, including neurodegenerative diseases like Alzheimer's. google.comnih.gov Patents have been filed for novel pyrazine derivatives for such applications, highlighting the promise of this chemical class. google.com One of the key targets in Alzheimer's disease research is the β-secretase (BACE1) enzyme, and the development of BACE1 inhibitors is a major area of focus for pyrazine-based compounds. nih.gov
Research has also explored the synthesis of cinnamic acid-pyrazine hybrids for their potential in neural function and neurovascular protection. mdpi.com Certain derivatives showed protective effects against free radical damage in human neuroblastoma (SH-SY5Y) and microvascular endothelial cell lines. mdpi.com These findings suggest that the pyrazine scaffold can be modified to create compounds capable of crossing the blood-brain barrier and exerting neuroprotective effects.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
SAR studies are fundamental to understanding how chemical structure relates to biological activity, guiding the optimization of lead compounds into potent and selective drug candidates. For pyrazine derivatives, SAR studies have been crucial in developing kinase inhibitors. nih.govacs.org These studies typically involve synthesizing a series of analogs by modifying specific positions on the pyrazine ring and associated substituents and then evaluating their biological activity.
Key findings from SAR studies on pyrazine-based kinase inhibitors often highlight the importance of:
Hinge-Binding Moiety : The 2-amino group on the pyrazine ring is critical for forming hydrogen bonds with the kinase hinge region. nih.gov
Substituents at other positions : Modifications at other positions (like the 6-position where the chlorine is located in the parent compound) are used to explore hydrophobic pockets, improve selectivity, and enhance physicochemical properties. acs.orgnih.gov For example, in a series of pyrazine-pyridine biheteroaryls developed as VEGFR-2 inhibitors, substitutions on the pyridine (B92270) and pyrazine rings were systematically varied to optimize potency and selectivity. acs.org
Quantitative structure-activity relationship (QSAR) models have also been developed for pyrazine derivatives to correlate physicochemical properties with biological activity, providing deeper insights for rational drug design. researchgate.net
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. It is widely used in the study of pyrazine derivatives to understand their binding modes and to rationalize observed biological activities. researchgate.netjapsonline.commdpi.com
Docking studies on pyrazine-based inhibitors targeting various kinases have consistently shown the pyrazine core positioned within the ATP-binding site. nih.gov For example, in a study of 3-(pyrazin-2-yl)-1H-indazole derivatives as PIM-1 kinase inhibitors, docking revealed key hydrogen bond interactions between the ligand and residues such as Glu121 in the hinge region. japsonline.com Similarly, docking of pyrazine-linked aminobenzamides into Histone Deacetylase (HDAC) enzymes helped to rationalize their binding modes and selectivity profiles. mdpi.com These computational models are invaluable for guiding the design of new derivatives with improved affinity and specificity.
| Compound Series | Target Protein | Key Interacting Residues | Docking Score (Example) | Reference |
| 3-(Pyrazin-2-yl)-1H-indazoles | PIM-1 Kinase | Glu121, Asp186, Glu171 | XP Gscore: -11.084 | japsonline.com |
| Pyrazine-linked aminobenzamides | HDAC1/HDAC2 | Zinc ion, conserved water molecule | - | mdpi.com |
| Pyrazolopyrimidines | CDK2 | Leu83 | - | researchgate.net |
Ligand-Protein Interaction Analysis
A detailed analysis of ligand-protein interactions provides a deeper understanding of the forces driving molecular recognition. For pyrazine-based compounds, a systematic analysis of crystal structures from the Protein Data Bank (PDB) has revealed common interaction patterns. nih.govresearchgate.net
The most frequent interactions involving the pyrazine ring are:
Hydrogen Bonds : The nitrogen atoms of the pyrazine ring commonly act as hydrogen bond acceptors. nih.govresearchgate.net The amino group of 2-aminopyrazine derivatives acts as a hydrogen bond donor.
π-Interactions : The aromatic pyrazine ring can engage in π-π stacking or π-cation interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Histidine) in the protein's binding pocket. researchgate.net
Halogen Bonds : The chlorine atom in this compound and its derivatives can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity. nih.govresearchgate.net
This complex interplay of interactions highlights that the pyrazine scaffold is not merely an aromatic spacer but an active participant in binding, offering multiple avenues for interaction with protein targets. nih.govresearchgate.net
Design and Synthesis of Hybrid Molecules Incorporating this compound Scaffolds
Molecular hybridization is a drug design strategy that combines two or more pharmacophores (active structural units) into a single molecule. mdpi.comnih.gov This approach aims to create compounds with improved affinity, better selectivity, or a dual mode of action, which can be advantageous in treating complex diseases like cancer. The pyrazine scaffold is an attractive component for creating such hybrid molecules due to its versatile chemistry and established biological importance. mdpi.comnih.govdntb.gov.ua
Numerous studies have reported the synthesis of pyrazine-natural product hybrids. mdpi.comnih.gov For example, derivatives combining the pyrazine moiety with structures from natural products like cinnamic acid, resveratrol, and flavonoids have been synthesized and evaluated for various biological activities, including neuroprotection, anticancer, and anti-inflammatory effects. mdpi.comnih.gov The synthesis of these hybrids often utilizes the reactivity of precursors like this compound, where the chlorine atom provides a convenient handle for coupling with another pharmacophore via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. acs.orgtandfonline.com This strategy allows for the creation of novel chemical entities with potentially synergistic or additive pharmacological profiles.
Applications in Agrochemical and Materials Science Research
Other Industrial and Research Applications
Beyond its specific roles in the synthesis of agrochemicals and materials for optical applications, 2-Amino-6-chloropyrazine is broadly valued as a versatile heterocyclic building block in organic synthesis. Its utility stems from its distinct chemical structure, which features multiple reactive sites that can be selectively modified to create a diverse range of more complex molecules. This stability and reactivity make it an ideal starting material for various synthetic pathways.
In the field of medicinal chemistry, this compound serves as a key intermediate for the development of novel therapeutic agents. The pyrazine (B50134) ring is a common scaffold in many biologically active compounds. Researchers leverage this structure to synthesize derivatives with potential pharmacological activities. For example, it has been used as a precursor in the synthesis of N-pyrazinylbenzamides, which have been evaluated for their potential as antimycobacterial agents. The ability to tailor the molecule allows for the systematic exploration of structure-activity relationships, a fundamental process in drug discovery.
The compound's role as a foundational chemical intermediate means it is widely used in both academic and industrial research settings. Its availability allows chemists to efficiently produce a variety of derivatives for screening and development in areas including, but not limited to, pharmaceuticals and specialty chemicals. The adaptability of this compound ensures its continued importance as a staple reagent for innovation in chemical synthesis.
Analytical Methodologies for 2 Amino 6 Chloropyrazine
Chromatographic Techniques
Chromatography is a powerful set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. amrita.edu For a compound like 2-Amino-6-chloropyrazine, which contains both an amino group and a halogenated heterocyclic ring, various chromatographic methods are applicable.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like this compound. The method utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is achieved based on the compound's affinity for the stationary phase versus the mobile phase.
For aminopyrazines and related structures like aminopyridines, reversed-phase HPLC (RP-HPLC) is commonly employed. nih.gov In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol (B129727). nih.govsielc.com The addition of a buffer, like orthophosphoric acid, to the mobile phase can control the pH and improve the peak shape of the analyte by ensuring the amino group is protonated. nih.gov Detection is typically accomplished using a UV detector, as the pyrazine (B50134) ring absorbs UV light. nih.govsielc.com
A typical HPLC method for a related compound, 5-amino-2-chloropyridine, was developed for its sensitive detection. nih.gov The separation was achieved using a mobile phase of water (with pH adjusted to 3 with orthophosphoric acid) and methanol in a 50:50 ratio on a C18 column, with UV detection at 254 nm. nih.gov Such a method demonstrates high accuracy and sensitivity, with a limit of detection (LOD) of 0.015 µg/mL and a limit of quantification (LOQ) of 0.048 µg/mL. nih.gov
Table 1: Example HPLC Conditions for Analysis of Amino-chloro Heterocyclic Compounds
| Parameter | Condition |
| Column | C18 (150 x 4.6 mm, 2.7 µm) nih.gov |
| Mobile Phase | Water (pH 3.0 with H₃PO₄) : Methanol (50:50, v/v) nih.gov |
| Flow Rate | 0.7 mL/min nih.gov |
| Column Temperature | 40°C nih.gov |
| Injection Volume | 10 µL nih.gov |
| Detection | UV at 254 nm nih.gov |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of mixtures, such as identifying the presence of this compound or monitoring the progress of a chemical reaction. amrita.edu The stationary phase is typically a thin layer of an adsorbent material, such as silica (B1680970) gel or alumina, coated onto a flat carrier like a glass plate or aluminum foil. amrita.edursc.org
The sample is spotted onto the plate, which is then placed in a sealed chamber with a solvent system (the mobile phase). As the solvent moves up the plate by capillary action, the components of the sample mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. rsc.org For amino compounds, a common mobile phase consists of a mixture of n-butanol, acetic acid, and water. reachdevices.com
Since amino acids and related compounds are often colorless, a visualizing agent is required to see the separated spots. amrita.edu Ninhydrin (B49086) is a common reagent used for this purpose, which reacts with the primary amino group of this compound to produce a characteristic purple or brown spot upon heating. amrita.edureachdevices.com The position of the spot is characterized by its retention factor (Rf) value, which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front.
Table 2: Example TLC System for Separation of Amino Compounds
| Parameter | Description |
| Stationary Phase | Silica gel plate reachdevices.com |
| Mobile Phase | n-Butanol : Acetic Acid : Water (3:1:1, v/v) reachdevices.com |
| Application | 1 µL of a 5 mg/mL solution in an appropriate solvent |
| Development | In a closed tank until the solvent front nears the top of the plate |
| Visualization | Spraying with ninhydrin reagent followed by heating reachdevices.com |
| Identification | Comparison of the sample's Rf value with that of a standard |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. For a compound like this compound, GC analysis is feasible, potentially requiring derivatization to increase its volatility and thermal stability, although many pyrazines are sufficiently volatile to be analyzed directly. nih.gov In GC, the mobile phase is an inert gas (e.g., helium or nitrogen), and the stationary phase is a microscopic layer of liquid or polymer on an inert solid support, inside a long, thin tube called a column. mdpi.com
The sample is vaporized in an injector and swept onto the column by the carrier gas. Separation occurs as the components partition between the stationary phase and the mobile phase. Compounds with a higher affinity for the stationary phase move more slowly through the column.
For nitrogen-containing heterocyclic compounds, a nitrogen-phosphorus detector (NPD) can provide high sensitivity and selectivity. nih.gov Alternatively, a mass spectrometer (MS) can be coupled with the GC (GC-MS), which not only separates the components but also provides structural information, leading to highly confident identification. nih.govnih.gov The choice of column is critical; for polar compounds like aminopyrazines, a polar stationary phase like a wax column (e.g., DB-WAX) may be used. nih.gov
Table 3: Hypothetical Gas Chromatography (GC) Conditions for this compound Analysis
| Parameter | Condition |
| Column | DB-WAX or DB-5 (30 m x 0.25 mm, 0.25 µm) nih.govmdpi.com |
| Carrier Gas | Helium at 1 mL/min mdpi.com |
| Injector Temperature | 250°C |
| Oven Program | Initial temp 100°C, ramp to 250°C at 10°C/min, hold for 5 min |
| Detector | Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD) nih.gov |
| Detector Temperature | 280°C |
Titration
Titration is a classic quantitative chemical analysis method used to determine the concentration of an identified analyte. For this compound, an acid-base titration can be employed to quantify the compound based on its basic amino group. In this procedure, a solution of this compound is titrated with a standardized solution of a strong acid, such as hydrochloric acid (HCl). A pH indicator or a pH meter is used to determine the endpoint of the titration, which occurs when all the amino groups have been neutralized by the acid. The concentration of the this compound solution can then be calculated from the volume of titrant added.
pH Measurement
The pH of an aqueous solution of this compound can be measured to determine its basic character. Due to the presence of the amino group, the compound will act as a weak base in water, resulting in a pH above 7. The measurement is performed using a calibrated pH meter. This property is useful for quality control, as a significant deviation from the expected pH of a standard solution could indicate the presence of acidic or more basic impurities.
Conductivity Measurement
Conductivity measurement determines the ability of a solution to conduct an electric current. An aqueous solution of pure this compound will have a relatively low conductivity. However, if the compound is present as a salt (e.g., this compound hydrochloride) or if ionic impurities are present, the conductivity of the solution will increase significantly. Therefore, conductivity can serve as a rapid, non-specific screening tool for ionic impurities in a sample of the compound.
Nitrogen Determination
The determination of nitrogen content is a fundamental analytical procedure for nitrogen-containing heterocyclic compounds like this compound. This analysis is essential to confirm the elemental composition and stoichiometry of the molecule. The theoretical nitrogen content can be calculated from its molecular formula, C4H4ClN3, and the atomic masses of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Chlorine: 35.453 u, Nitrogen: 14.007 u).
Theoretical Nitrogen Content Calculation:
Molecular Weight of this compound = (4 * 12.011) + (4 * 1.008) + 35.453 + (3 * 14.007) = 129.55 g/mol
Total Mass of Nitrogen = 3 * 14.007 = 42.021 g/mol
Percentage of Nitrogen = (42.021 / 129.55) * 100 = 32.43%
Experimentally, the nitrogen content is often determined using combustion methods, such as the Dumas method. In this technique, a sample is combusted at a high temperature in an oxygen-rich atmosphere. This process converts the nitrogen in the compound into nitrogen gas (N2) and various nitrogen oxides (NOx). These oxides are then reduced to N2, which is subsequently quantified using a thermal conductivity detector. This method is widely applicable for the elemental analysis of organic compounds, including pyrazine derivatives. mdpi.com
Table 7.5.1: Theoretical vs. Experimental Nitrogen Determination for this compound
| Parameter | Value | Method of Determination |
| Molecular Formula | C4H4ClN3 | - |
| Molecular Weight | 129.55 g/mol | Calculation |
| Theoretical Nitrogen Content | 32.43% | Calculation |
| Experimental Method | Combustion Analysis (Dumas Method) | Instrumental Analysis |
Advanced Analytical Techniques for Purity and Quantification
To ensure the quality and efficacy of this compound, advanced analytical techniques are employed to determine its purity and to quantify it in various matrices. These methods are crucial for identifying and quantifying any impurities that may be present from the synthesis process.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. For aminopyrazine derivatives, reversed-phase HPLC with UV detection is commonly utilized. The method's specificity allows for the separation of the main compound from its potential impurities. While a specific validated method for this compound is not widely published, methods for structurally similar compounds, such as 5-amino-2-chloropyridine, provide a strong basis for method development. nih.gov Such a method would typically involve a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile. nih.gov
Table 7.6.1: Representative HPLC-UV Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 2.7 µm) |
| Mobile Phase | Water (pH adjusted with acid) : Methanol (e.g., 50:50 v/v) |
| Flow Rate | 0.7 - 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is another powerful technique for purity determination, particularly for volatile and thermally stable compounds. Commercial suppliers of this compound often use GC to certify the purity of their products. tcichemicals.com The method typically involves a capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a primary method for the precise quantification of organic compounds without the need for a specific reference standard of the analyte. core.ac.uknih.gov In ¹H-qNMR, the purity of this compound can be determined by integrating the signals of its protons and comparing them to the integral of a certified internal standard of known concentration. The distinct signals of the protons on the pyrazine ring and the amino group can be used for quantification.
Table 7.6.2: Purity Data for Commercially Available this compound
| Supplier Reference | Purity Specification | Analytical Method |
| Supplier A | >98.0% | GC |
| Supplier B | >98.0% (GC) | GC |
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are invaluable for the identification and quantification of impurities, even at trace levels. These "hyphenated" techniques combine the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, allowing for the characterization of unknown impurities based on their mass-to-charge ratio and fragmentation patterns. nih.govshimadzu.com
Environmental and Safety Considerations in 2 Amino 6 Chloropyrazine Research
Degradation Properties and Environmental Fate (based on DFT calculations)
Detailed Density Functional Theory (DFT) calculations specifically modeling the degradation pathways and environmental fate of 2-amino-6-chloropyrazine are not readily found in published research. However, DFT is a powerful tool for predicting the reactivity and potential degradation of organic molecules. Such calculations could elucidate the susceptibility of the molecule to various environmental degradation mechanisms, including atmospheric oxidation, hydrolysis, and microbial degradation.
For instance, DFT studies on other nitrogen-containing heterocyclic compounds have been used to identify the most likely sites for radical attack or reaction with common environmental oxidants. In the case of this compound, theoretical calculations could predict the reactivity of the pyrazine (B50134) ring, the amino group, and the carbon-chlorine bond. The presence of the chlorine atom, a common feature of many persistent organic pollutants, suggests that the environmental persistence of this compound warrants careful consideration. Halogenated organic compounds can be resistant to natural degradation processes.
A predicted property from admetSAR suggests that this compound is "Not ready biodegradable". This prediction aligns with the general understanding of the environmental fate of many halogenated heterocyclic compounds.
Table 1: Predicted Environmental Properties of this compound
| Property | Predicted Value/Classification | Source |
| Biodegradation | Not ready biodegradable | admetSAR |
| Carcinogenicity | Non-carcinogens | admetSAR |
| Ames test | Non AMES toxic | admetSAR |
This table is based on computational predictions and not on experimental data.
Stability in Aqueous Media (based on MD analysis)
Molecular Dynamics (MD) simulations are a valuable method for understanding the behavior and stability of molecules in different media, including water. Specific MD analysis of this compound in aqueous solutions is not currently available in scientific literature. However, the principles of its potential interactions with water can be inferred from its structure.
The molecule possesses both hydrogen bond donor (the amino group) and acceptor (the nitrogen atoms in the pyrazine ring) sites, which would influence its solubility and interactions with water molecules. The stability of the carbon-chlorine bond to hydrolysis is a key factor in its persistence in aqueous environments. While some chlorinated organic compounds can undergo hydrolysis, the rate of this reaction can vary significantly depending on the molecular structure. A study on other chloropyrazines suggests that they can be stable in aqueous solutions under certain conditions.
Waste Management and Disposal in Research Settings
The proper disposal of this compound and any associated waste is crucial to minimize environmental contamination and ensure laboratory safety. As a chlorinated heterocyclic compound, it should be treated as hazardous chemical waste.
General guidelines for the disposal of nitrogen heterocyclic compounds and chlorinated waste in a research setting include:
Segregation: Waste containing this compound should be collected in separate, clearly labeled, and appropriate waste containers. These containers should be made of a material that is resistant to the chemical.
Collection: Solid waste, such as contaminated personal protective equipment (PPE) and weighing papers, should be placed in a designated solid hazardous waste container. Liquid waste, such as reaction residues or solutions in organic solvents, should be collected in a designated chlorinated liquid waste container.
Incineration: The most common and effective method for the final disposal of chlorinated organic waste is high-temperature incineration at a licensed hazardous waste facility. This process is designed to break down the molecule into less harmful components.
Avoid Sewer Disposal: Due to its chlorine content and potential persistence, this compound should never be disposed of down the drain.
Researchers should always adhere to the specific waste disposal protocols established by their institution's environmental health and safety department.
Handling Protocols in Academic Laboratories
Given its chemical nature as a primary aromatic amine and a chlorinated compound, strict handling protocols should be followed when working with this compound in an academic laboratory.
Engineering Controls:
Fume Hood: All handling of solid this compound and its solutions should be conducted in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin contact. Given that many primary aromatic amines can be absorbed through the skin, this is a critical precaution.
Lab Coat: A lab coat should be worn to protect clothing and skin.
Safe Handling Practices:
Avoid Inhalation and Contact: Measures should be taken to avoid inhaling the dust of the solid compound or aerosols of its solutions. Direct skin and eye contact must be avoided.
Weighing: When weighing the solid, it should be done carefully to minimize the generation of dust.
Spill Cleanup: In the event of a spill, the area should be evacuated, and the spill should be cleaned up following established laboratory procedures for solid or liquid chemical spills, using appropriate absorbent materials and PPE.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-amino-6-chloropyrazine, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves thermal decarboxylation of precursors like 3-amino-6-chloropyrazinoic acid in high-boiling solvents (e.g., tetralin) at reflux temperatures (~200°C), yielding this compound with recrystallization from water to achieve purity . Alternative routes include halogenation of pyrazine N-oxides, where chlorination reagents selectively substitute specific positions, requiring careful temperature control to avoid byproducts . Yield optimization depends on solvent choice, reaction time, and purification techniques (e.g., column chromatography or recrystallization).
Q. How can the solubility of this compound be addressed in aqueous reaction systems?
- Methodological Answer : this compound is sparingly soluble in water but dissolves better in polar aprotic solvents (e.g., DMF, DMSO) or under acidic conditions. For aqueous-phase reactions, co-solvents (e.g., ethanol, THF) or pH adjustment (using dilute HCl) can enhance solubility. Pre-dissolving the compound in a minimal volume of DMSO before adding to aqueous buffers is a practical strategy .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : The compound is classified as irritant (Xi; R36/37/38). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Storage at 4°C in airtight containers prevents degradation and moisture absorption .
Advanced Research Questions
Q. How can nickel-catalyzed cross-coupling reactions be applied to functionalize this compound?
- Methodological Answer : The Negishi coupling using Ni catalysts enables C–C bond formation at the chlorinated position. For example, benzylzinc reagents (prepared via halogen-zinc exchange) react with this compound under Ni catalysis to yield benzylated derivatives. Key parameters include catalyst loading (5–10 mol%), solvent (THF/toluene), and reaction time (12–24 hrs), achieving moderate yields (~50–65%) .
Q. What crystallographic techniques are suitable for characterizing this compound derivatives in coordination polymers?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for elucidating hydrogen/halogen bonding patterns in coordination complexes. For example, copper(I) bromide complexes with this compound form 1D polymers stabilized by N–H···Br and Cl···Br interactions. Crystallization in DMF/MeOH mixtures at slow evaporation rates produces diffraction-quality crystals. Data refinement with software like SHELXL confirms bond lengths and angles .
Q. How can structural modifications of this compound enhance its anti-tubercular activity?
- Methodological Answer : Introducing carboxamide groups at the 2-position via acyl chloride intermediates improves activity. For instance, reacting 6-chloropyrazine-2-carbonyl chloride with alkylamines (e.g., octylamine) in dry dichloromethane yields derivatives with enhanced Mycobacterium tuberculosis inhibition. Molecular docking (using AutoDock Vina) predicts binding affinity to enzyme targets like enoyl-ACP reductase, guiding rational design .
Q. What analytical strategies resolve contradictions in purity assessments of this compound batches?
- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water mobile phase) with NMR (DMSO-d6 solvent) to detect impurities. For example, GC-MS can identify residual solvents (e.g., tetralin from synthesis), while elemental analysis (C, H, N) verifies stoichiometry. Discrepancies in melting points (reported 125–160°C) may arise from polymorphic forms, necessitating differential scanning calorimetry (DSC) .
Methodological Notes
- Synthesis : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation during reactions .
- Characterization : Use FTIR to confirm NH₂ and C–Cl stretches (~3400 cm⁻¹ and 650 cm⁻¹, respectively) .
- Safety : Include acute toxicity testing (e.g., LD50 in rodents) for novel derivatives in pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
